N-Desmethyl-N-benzyl sildenafil

Description

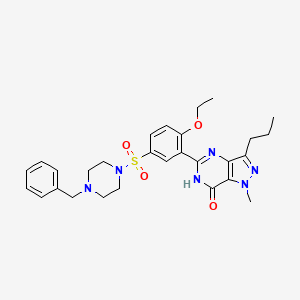

Structure

3D Structure

Properties

IUPAC Name |

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBBYJQSWODKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-82-2 | |

| Record name | N-Desmethyl-N-benzyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL-N-BENZYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl-N-benzyl Sildenafil: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of N-Desmethyl-N-benzyl sildenafil, a lesser-known analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its anticipated pharmacological profile based on the extensive knowledge of sildenafil and its other analogues.

Introduction: The Context of Sildenafil and its Analogues

Sildenafil, the active ingredient in Viagra®, was the first orally effective treatment for erectile dysfunction and is also used for pulmonary arterial hypertension.[1][2] Its mechanism of action involves the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] This inhibition leads to smooth muscle relaxation and vasodilation.[1]

The success of sildenafil has led to the emergence of numerous analogues, some developed as potential new drugs and others found as undeclared adulterants in "herbal" supplements.[1][3] N-Desmethyl-N-benzyl sildenafil is one such analogue, structurally distinct from sildenafil and its major active metabolite, N-desmethyl sildenafil.[4][5] Understanding the properties of these analogues is crucial for drug development, quality control, and forensic analysis.

Chemical Identity and Structure

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil where the N-methyl group on the piperazine ring is replaced by a benzyl group. This modification significantly alters the molecule's steric and electronic properties compared to sildenafil and its primary metabolite, N-desmethyl sildenafil.

Chemical Name: 5-{2-Ethoxy-5-[4-(benzyl)piperazin-1-ylsulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[5][6]

Molecular Formula: C₂₈H₃₄N₆O₄S[5]

Molecular Weight: 550.68 g/mol [5]

CAS Number: 1446089-82-2[5]

Structural Comparison:

The structural relationship between sildenafil, N-desmethyl sildenafil, and N-desmethyl-N-benzyl sildenafil is illustrated below. The core pyrazolopyrimidinone structure responsible for PDE5 inhibition remains constant, while the substitution on the distal nitrogen of the piperazine ring varies.

Caption: Structural relationship of the piperazine substituent in sildenafil and its analogues.

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of N-Desmethyl-N-benzyl sildenafil are scarce. However, we can infer its likely characteristics based on its structure and data from sildenafil and other lipophilic analogues.

| Property | Sildenafil | N-Desmethyl Sildenafil | N-Desmethyl-N-benzyl Sildenafil (Predicted) | Rationale for Prediction |

| Solubility (Water) | Low (as base), 3.5 mg/mL (as citrate)[7][8] | Expected to be slightly more polar than sildenafil | Lower than sildenafil base | The large, nonpolar benzyl group is expected to significantly decrease aqueous solubility. |

| logP (Lipophilicity) | ~1.6 (calculated) | Lower than sildenafil | Higher than sildenafil | The addition of the benzyl group substantially increases the lipophilicity of the molecule. |

| pKa | ~8.7 (piperazine nitrogen)[9] | Similar to sildenafil | Similar to sildenafil | The basicity of the piperazine nitrogen is not expected to be significantly altered by the benzyl substituent. |

| Protein Binding | ~96%[10] | ~96%[10] | High (≥96%) | Increased lipophilicity often correlates with higher plasma protein binding. |

The increased lipophilicity of N-Desmethyl-N-benzyl sildenafil may have significant implications for its pharmacokinetic profile, potentially leading to better bioavailability and a prolonged duration of action compared to sildenafil.[11][12]

Synthesis and Characterization

N-Desmethyl-N-benzyl sildenafil is available as a pharmaceutical reference standard, indicating its synthesis is achievable.[5][6][13] A plausible synthetic route can be extrapolated from the known synthesis of sildenafil and its analogues.[14][15]

Proposed Synthetic Pathway

The synthesis would likely follow the final step of the established sildenafil synthesis, which involves the coupling of the chlorosulphonylated precursor with the appropriate piperazine derivative.

Caption: Proposed final step in the synthesis of N-Desmethyl-N-benzyl Sildenafil.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of N-Desmethyl-N-benzyl sildenafil.

Materials:

-

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

N-Benzylpiperazine

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Methanol

Procedure:

-

Reaction Setup: Dissolve the chlorosulphonylated sildenafil precursor in dichloromethane in a reaction vessel equipped with a stirrer.

-

Amine Addition: To the stirred solution, add N-benzylpiperazine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a water wash.

-

Isolation: Separate the organic layer (DCM), dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Crystallize the crude product from a suitable solvent, such as methanol, to obtain pure N-Desmethyl-N-benzyl sildenafil.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of N-Desmethyl-N-benzyl sildenafil.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine purity and quantify the compound.

-

Typical Conditions: A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[16][17]

-

Detection: UV detection at wavelengths around 230 nm and 290 nm.[18]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elucidate the structure through fragmentation patterns.

-

Expected Results: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 551.7. Tandem MS (MS/MS) would likely show characteristic fragment ions resulting from the cleavage of the piperazine ring and the sulfonyl group.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information.

-

¹H NMR (Predicted Signals):

-

Aromatic protons of the phenyl and benzyl groups.

-

Protons of the ethoxy and propyl groups on the pyrazolopyrimidinone core.

-

Protons of the piperazine ring.

-

A characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

A singlet for the N-methyl group on the pyrazole ring.

-

-

¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, confirming the presence of the benzyl group and the overall structure.

Infrared (IR) Spectroscopy:

-

Purpose: To identify characteristic functional groups.

-

Expected Absorption Bands:

Pharmacological and Toxicological Profile (Inferred)

There is no specific pharmacological or toxicological data available for N-Desmethyl-N-benzyl sildenafil in the public domain. However, its profile can be inferred from its structural similarity to sildenafil and other analogues.

Mechanism of Action

N-Desmethyl-N-benzyl sildenafil is expected to act as a PDE5 inhibitor, similar to sildenafil.[1] The pyrazolopyrimidinone core, which is crucial for binding to the active site of the PDE5 enzyme, is retained in its structure.

Potency and Selectivity

The potency and selectivity of sildenafil analogues can be influenced by modifications to the piperazine ring.[11][12] The introduction of a bulky, lipophilic benzyl group could potentially alter the binding affinity for PDE5 and other phosphodiesterase isoforms. It is plausible that N-Desmethyl-N-benzyl sildenafil will exhibit significant PDE5 inhibitory activity.

Pharmacokinetics

-

Absorption: The increased lipophilicity may enhance oral absorption.

-

Distribution: A high volume of distribution is expected due to its lipophilic nature and likely high protein binding.

-

Metabolism: It is anticipated to be metabolized by cytochrome P450 enzymes in the liver, similar to sildenafil.[1][10]

-

Excretion: Excretion is likely to be primarily through the feces as metabolites.[1]

Toxicology

The toxicological profile of N-Desmethyl-N-benzyl sildenafil is unknown. As an unapproved and unstudied compound, its use poses a significant health risk.[19] The side effects could be similar to those of sildenafil (headache, flushing, visual disturbances) but could also include unique toxicities.[20]

Conclusion

N-Desmethyl-N-benzyl sildenafil is a structurally interesting analogue of sildenafil. While direct experimental data on this specific compound is limited, a comprehensive understanding of its likely chemical, physical, and biological properties can be constructed based on the extensive research on sildenafil and its other derivatives. Its increased lipophilicity suggests potentially different pharmacokinetic properties compared to the parent drug. The analytical methods outlined in this guide provide a framework for its identification and characterization. Further research is necessary to fully elucidate the pharmacological and toxicological profile of this compound.

References

-

Saeed, A., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. Available at: [Link]

-

Saeed, A., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Sildenafil. Available at: [Link]

-

Kouvelas, D., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. MDPI. Available at: [Link]

-

Venhuis, B. J., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. CORE. Available at: [Link]

-

Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]

-

MedPath. (2025). Sildenafil | Advanced Drug Monograph. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of sildenafil, N -desmethyl sildenafil and quinoxaline. Available at: [Link]

-

Pistos, C., et al. (2011). Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood. PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). N-Desmethyl-N-benzyl Sildenafil-d5. Available at: [Link]

-

NIH. (2023). Sildenafil - StatPearls. NCBI Bookshelf. Available at: [Link]

-

University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Available at: [Link]

-

MDPI. (2022). Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. Available at: [Link]

-

University of Bristol. (n.d.). The structure of sildenafil. Available at: [Link]

-

Journal of Food and Drug Analysis. (2008). Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Available at: [Link]

-

Journal of Food and Drug Analysis. (2006). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Available at: [Link]

-

Daicel Pharma Standards. (n.d.). Sildenafil Impurities Manufacturers & Suppliers. Available at: [Link]

-

RJPBCS. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Available at: [Link]

-

Géczy, T., et al. (2003). Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina. PubMed. Available at: [Link]

-

MDPI. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Available at: [Link]

-

Royal Society of Chemistry. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the Solubility and Pharmacokinetics of Sildenafil Salts. Available at: [Link]

-

UKEssays. (2018). A Synthesis of Sildenafil. Available at: [Link]

-

MDPI. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Available at: [Link]

-

GTFCh. (n.d.). Differenzierung und Identifizierung von Wirkstoffen eines Viagra-Imitates mit Sildenafil- und Vardenafil-Partialstrukturen. Available at: [Link]

-

Zenodo. (n.d.). Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue found in an herbal dietary supplement. Available at: [Link]

-

ResearchGate. (2025). Identification of a novel sildenafil analogue in an adulterated herbal supplement. Available at: [Link]

-

ResearchGate. (n.d.). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Available at: [Link]

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

- 5. Sildenafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. The structure of sildenafil [ch.ic.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. trial.medpath.com [trial.medpath.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Desmethyl-N-benzyl Sildenafil | 1446089-82-2 [chemicalbook.com]

- 14. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. jfda-online.com [jfda-online.com]

- 19. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and characterization of N-Desmethyl-N-benzyl sildenafil

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl-N-benzyl sildenafil

Prepared by: Gemini, Senior Application Scientist

Introduction

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its success has led to extensive research into its analogues, both for the development of new therapeutic agents and for the identification of undeclared substances in counterfeit medicines and herbal supplements.[3][4][5] The characterization of process-related impurities and metabolites is critical for ensuring the safety and quality of the final drug product, as mandated by regulatory bodies like the ICH.[6]

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil where the N-methyl group on the piperazine ring is replaced by a benzyl group. While not a primary metabolite, its synthesis and characterization are of significant interest for several reasons. It can serve as a crucial reference standard for analytical laboratories screening for illicit sildenafil analogues.[7] Furthermore, understanding its synthesis provides a valuable model for the preparation of other N-substituted sildenafil derivatives, contributing to the broader knowledge base of PDE5 inhibitor chemistry.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-Desmethyl-N-benzyl sildenafil, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Part 1: Synthesis of N-Desmethyl-N-benzyl sildenafil

The chosen synthetic strategy is a convergent approach, leveraging a well-established precursor in sildenafil synthesis. The key step involves the coupling of the chlorosulfonyl derivative of the pyrazolopyrimidinone core with N-benzylpiperazine. This method is favored for its efficiency and high yield.[8]

Synthetic Pathway Overview

The synthesis proceeds in two main stages: first, the preparation of the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by its reaction with N-benzylpiperazine.

Caption: Synthetic pathway for N-Desmethyl-N-benzyl sildenafil.

Rationale for Experimental Choices

-

Chlorosulfonylation: The use of chlorosulfonic acid in combination with thionyl chloride is a highly effective method for the selective chlorosulfonylation at the 5'-position of the phenyl ring.[8][9] Thionyl chloride helps to drive the reaction, while the controlled temperature (0-10°C initially) is crucial to minimize potential side reactions and degradation of the pyrazolopyrimidinone core.

-

Coupling Reaction: The reaction between the sulfonyl chloride intermediate and N-benzylpiperazine is a standard nucleophilic substitution. Dichloromethane (DCM) is an excellent solvent for this step as it dissolves the sulfonyl chloride intermediate effectively and is relatively inert.[8] The reaction proceeds smoothly at room temperature without the need for a separate base, as the N-benzylpiperazine itself can neutralize the HCl byproduct, although an excess of the amine or a non-nucleophilic base could be used to drive the reaction to completion.

-

Purification: Purification via column chromatography is essential to remove unreacted starting materials and any side products, ensuring a high-purity final compound suitable for use as an analytical standard.

Experimental Protocol: Synthesis

Step 1: Preparation of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 3)

-

To a stirred solution of chlorosulfonic acid (50 mL), carefully add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.1 mmol) portion-wise at 0–10 °C.

-

Once the addition is complete, add thionyl chloride (9.5 g, 80.1 mmol) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for approximately 4 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.

-

Extract the resulting aqueous suspension with dichloromethane (2 x 250 mL).

-

Combine the organic layers. This DCM solution containing the sulfonyl chloride intermediate is typically used directly in the next step without full isolation to prevent hydrolysis.

Step 2: Synthesis of N-Desmethyl-N-benzyl sildenafil

-

To the dichloromethane solution containing the sulfonyl chloride intermediate from the previous step, add N-benzylpiperazine (15.5 g, 88.1 mmol, 1.1 equivalents) dropwise at 20–25 °C.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor for the disappearance of the sulfonyl chloride intermediate.

-

Wash the reaction mixture sequentially with a 5% aqueous sodium bicarbonate solution (100 mL) and demineralized water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford N-Desmethyl-N-benzyl sildenafil as a white to off-white solid.

Part 2: Characterization

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of the synthesized N-Desmethyl-N-benzyl sildenafil. This involves High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Analytical Workflow

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]

- 9. ukessays.com [ukessays.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Desmethyl-N-benzyl Sildenafil

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, centered on the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, is well-established. However, the pharmacological landscape is populated by a myriad of sildenafil analogues, either as metabolites, impurities, or novel chemical entities. This technical guide provides an in-depth exploration of N-Desmethyl-N-benzyl sildenafil, a known derivative of sildenafil. While direct pharmacological data on this specific analogue remains scarce in publicly accessible literature, this guide will leverage a comprehensive understanding of sildenafil's mechanism and structure-activity relationships to postulate a putative mechanism of action for N-Desmethyl-N-benzyl sildenafil. Furthermore, we will present a detailed, field-proven experimental protocol for its in-vitro characterization, empowering researchers to elucidate its precise pharmacological profile.

The Foundational Mechanism: Sildenafil's Inhibition of PDE5

To comprehend the potential action of any sildenafil analogue, a robust understanding of the parent compound's mechanism is paramount. Sildenafil's therapeutic effects are a direct consequence of its selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3][4] NO activates the enzyme guanylate cyclase, which in turn elevates the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a critical second messenger that activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection.[1]

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases. In the corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.[5] Sildenafil, with a molecular structure that mimics cGMP, acts as a competitive inhibitor of PDE5.[1][2] By binding to the active site of PDE5, sildenafil prevents the breakdown of cGMP, thereby potentiating the effects of NO and prolonging smooth muscle relaxation and vasodilation.[1][3]

The Role of the Major Metabolite: N-Desmethyl Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP2C9.[6][7] This process involves the N-demethylation of the piperazine ring, yielding the major circulating metabolite, N-desmethyl sildenafil (also known as UK-103,320).[2][8][9] This metabolite is not inert; it exhibits approximately 50% of the in-vitro potency of sildenafil for PDE5 inhibition.[3][7][10] With plasma concentrations reaching about 40% of the parent drug, N-desmethyl sildenafil is estimated to contribute to roughly 20% of the overall pharmacological effect of sildenafil.[2][7]

N-Desmethyl-N-benzyl Sildenafil: A Structural Perspective

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil characterized by two key structural modifications:

-

N-Desmethylation: Similar to the major metabolite, the methyl group on the piperazine ring is absent.

-

N-Benzylation: A benzyl group (a phenyl ring attached to a methylene group, -CH2-Ph) is attached to the nitrogen of the piperazine ring where the methyl group was previously located.

These modifications are significant and can be expected to alter the molecule's physicochemical properties and its interaction with the PDE5 active site.

| Compound | Molecular Formula | Structural Feature on Piperazine Nitrogen |

| Sildenafil | C22H30N6O4S | Methyl group (-CH3) |

| N-Desmethyl Sildenafil | C21H28N6O4S | Hydrogen (-H) |

| N-Desmethyl-N-benzyl Sildenafil | C28H34N6O4S | Benzyl group (-CH2-C6H5)[11] |

Postulated Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The core pyrazolopyrimidinone structure of sildenafil is crucial for its inhibitory activity, as it mimics the guanine base of cGMP. The modifications on the piperazine ring primarily influence the compound's selectivity and pharmacokinetic properties.

The introduction of a bulky, lipophilic benzyl group in place of the small methyl group is a substantial alteration. This change could have several consequences:

-

Steric Hindrance: The larger benzyl group may introduce steric hindrance within the PDE5 active site, potentially altering the binding affinity and orientation of the inhibitor. The precise effect, whether beneficial or detrimental to binding, would depend on the specific topology of the binding pocket.

-

Increased Lipophilicity: The benzyl group will significantly increase the lipophilicity of the molecule compared to both sildenafil and N-desmethyl sildenafil. This could impact its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes lead to enhanced cell permeability but may also result in increased non-specific binding and altered metabolic pathways.

-

Hydrophobic Interactions: The phenyl ring of the benzyl group could potentially form new hydrophobic or π-π stacking interactions with amino acid residues in the PDE5 active site, which could either enhance or reduce its binding affinity.[4]

Given that N-desmethyl sildenafil retains significant PDE5 inhibitory activity, it is highly probable that N-Desmethyl-N-benzyl sildenafil also functions as a PDE5 inhibitor . The critical question is its potency relative to sildenafil. Without experimental data, it is difficult to predict with certainty. However, the addition of the benzyl group is a significant modification that could either enhance or diminish its inhibitory activity.

Experimental Protocol: In-Vitro PDE5 Inhibition Assay

To definitively determine the mechanism and potency of N-Desmethyl-N-benzyl sildenafil, a robust in-vitro PDE5 inhibition assay is required. The following protocol outlines a standard, reliable method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Desmethyl-N-benzyl sildenafil against human recombinant PDE5A1.

Materials:

-

Human recombinant PDE5A1 enzyme

-

N-Desmethyl-N-benzyl sildenafil

-

Sildenafil (as a positive control)

-

cGMP (substrate)

-

Snake venom nucleotidase

-

Inorganic pyrophosphatase

-

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Incubator

-

Microplate reader

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of N-Desmethyl-N-benzyl sildenafil and sildenafil in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations for the dose-response curve.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add the diluted N-Desmethyl-N-benzyl sildenafil or sildenafil to the respective wells.

-

Add the human recombinant PDE5A1 enzyme to all wells except the negative control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding cGMP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Termination and Detection:

-

Terminate the enzymatic reaction.

-

Add snake venom nucleotidase and inorganic pyrophosphatase to convert the reaction product (GMP) to guanosine and inorganic phosphate (Pi).

-

Add the malachite green reagent, which will react with the inorganic phosphate to produce a colored complex.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of Sildenafil Action

Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.

Experimental Workflow for PDE5 Inhibition Assay

Caption: A step-by-step workflow for the in-vitro determination of PDE5 inhibition.

Conclusion and Future Directions

N-Desmethyl-N-benzyl sildenafil represents an intriguing but under-characterized analogue of sildenafil. Based on its structural similarity to sildenafil and its primary metabolite, it is highly likely that its core mechanism of action is the inhibition of phosphodiesterase type 5. The introduction of the N-benzyl group is a significant structural modification that is expected to modulate its potency and pharmacokinetic profile.

This technical guide provides a foundational understanding of the putative mechanism of N-Desmethyl-N-benzyl sildenafil and, more importantly, a clear and actionable experimental framework for its definitive characterization. The elucidation of the IC50 value and selectivity profile of this and other sildenafil analogues is crucial for a comprehensive understanding of their potential physiological and toxicological effects. Future research should focus on performing the described in-vitro assays, followed by studies to determine its metabolic fate and in-vivo efficacy and safety.

References

-

Sildenafil - Wikipedia. [Link]

- Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews Drug discovery, 5(8), 689-702.

- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453-459.

- Muirhead, G. J., Rance, D. J., Walker, D. K., & Wastall, P. (2002). The effects of the CYP3A4 inhibitor, ritonavir, on the pharmacokinetics of a single oral dose of sildenafil in healthy male volunteers. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 23S–30S.

- Shin, H. S., Bae, S. K., Lee, Y. J., Lee, J. K., & Lee, M. G. (2008). Pharmacokinetics of sildenafil and its active metabolite, N-desmethylsildenafil, after single oral administration of sildenafil in healthy subjects. International journal of clinical pharmacology and therapeutics, 46(7), 363–369.

- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 51(3), 239–248.

- Kotera, J., Fujishige, K., & Omori, K. (2000). Molecular cloning and characterization of a novel cGMP-specific phosphodiesterase (PDE5A2) from human heart. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1500(2), 248-256.

- Dunn, P. J. (2005). Synthesis of commercial phosphodiesterase-5 inhibitors. Organic Process Research & Development, 9(1), 88-97.

- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297-310.

-

Viagra (sildenafil citrate) tablets label - accessdata.fda.gov. [Link]

- Sung, B. J., Hwang, K. Y., Jeon, Y. H., Lee, J. I., Heo, Y. S., Kim, J. H., ... & Cho, J. M. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with bound sildenafil and vardenafil.

- Francis, S. H., & Corbin, J. D. (2005). Molecular mechanisms and pharmacology of phosphodiesterase-5 inhibitors. Current urology reports, 6(6), 457-465.

- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52.

-

Shimadzu. High Sensitive Detection and Quantification of Thirty-Two Synthetic PDE-5 Inhibitors and Analogues Adulterated in Health Supplement. [Link]

-

BellBrook Labs. Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]

- Eardley, I., Ellis, P., Boolell, M., & Wulff, M. (2002). Onset and duration of action of sildenafil for the treatment of erectile dysfunction. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 61S–65S.

-

Synthesis of Sildenafil Citrate. [Link]

-

REVATIO (sildenafil) injection label - accessdata.fda.gov. [Link]

Sources

- 1. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

- 6. ijpp.com [ijpp.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Chemistry, and Analysis of Sildenafil Analogues

Executive Summary

This technical guide analyzes the medicinal chemistry, structural evolution, and analytical detection of sildenafil (Viagra) and its derivatives.[1] Originally synthesized as UK-92,480 for angina pectoris, sildenafil’s pharmacophore became the template for a new class of PDE5 inhibitors.[2] This document details the structure-activity relationships (SAR) governing potency, the proliferation of "designer" analogues in the grey market, and the rigorous LC-MS/MS and NMR protocols required for their identification.

The Genesis: From Hemodynamics to Hydrodynamics

The discovery of sildenafil is a classic case of drug repositioning driven by phenotypic screening rather than the original target hypothesis.

The UK-92,480 Candidate

In 1989, Pfizer researchers at the Sandwich, UK facility sought to synthesize a selective inhibitor of phosphodiesterase type 5 (PDE5).[3] The rationale was that PDE5 inhibition would prevent the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, leading to vasodilation and relief from angina pectoris.

-

Original Indication: Anti-anginal / Antihypertensive.

-

Mechanism: Potentiation of the NO/cGMP pathway.

-

Clinical Failure: Phase I trials revealed that UK-92,480 had a short half-life and induced only modest changes in systemic blood pressure. However, male volunteers reported a distinct side effect: penile erections.

-

The Pivot: The expression of PDE5 is exceptionally high in the corpus cavernosum. The drug was repurposed for Erectile Dysfunction (ED), leading to FDA approval in 1998.[2][3][4][5]

Mechanism of Action

Sildenafil acts as a competitive inhibitor, mimicking the structure of cGMP and occupying the catalytic site of PDE5.

Figure 1: The NO/cGMP signaling cascade.[2] Sildenafil competitively inhibits PDE5, preventing the hydrolysis of cGMP to inactive 5'-GMP, thereby sustaining smooth muscle relaxation.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The potency of sildenafil and its analogues relies on specific interactions within the PDE5 catalytic domain, particularly the Q-pocket .

The Pharmacophore

The sildenafil molecule consists of three primary structural domains:

-

Pyrazolopyrimidinone Core: Mimics the guanine ring of cGMP.

-

Ethoxyphenyl Group: Occupies a hydrophobic pocket.

-

Methylpiperazine Sulfonyl Group: Improves solubility and pharmacokinetic profile.

Key Molecular Interactions

Crystallographic studies reveal that the selectivity of sildenafil over other PDE families (like PDE3, involved in cardiac contractility) is driven by specific residues:

-

Glutamine 817 (Gln817): This is the critical anchor. The pyrazolopyrimidinone core forms a bidentate hydrogen bond with the amide side chain of Gln817. This mimics the interaction Gln817 has with the guanine base of the natural substrate (cGMP).

-

Hydrophobic Clamp: The phenyl group of sildenafil is "clamped" by hydrophobic residues Phe820 and Val782 .

-

The "Lid" Region: Residues like Tyr612 interact with the inhibitor, stabilizing the closed conformation of the enzyme.

Structural Evolution: Vardenafil & Tadalafil

While sildenafil was the first, subsequent analogues optimized the scaffold:

| Drug | Core Structure | Key SAR Difference | Half-Life (t1/2) |

| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | Baseline pharmacophore.[2] High affinity for Gln817. | ~4 hours |

| Vardenafil | Imidazo[5,1-f][1,2,4]triazin-4-one | Nitrogen position shift in the core ring. Slightly higher potency due to optimized hydrophobic fit. | ~4-5 hours |

| Tadalafil | Beta-carboline (Indole) | Completely distinct scaffold. Lacks the "purine mimic" core but occupies the same site via different contacts. | ~17.5 hours |

The "Hidden" Analogues: Illicit Derivatives

A significant challenge in modern drug safety is the emergence of "designer" PDE5 inhibitors found in adulterated dietary supplements. These compounds are structurally modified to evade standard library screening while retaining biological activity.

Common Structural Modifications

Clandestine chemists modify the sildenafil scaffold at non-critical positions to alter the molecular weight (MW) and retention time (RT) without destroying the Gln817 interaction.

-

Thio-Analogues: Replacing the carbonyl oxygen on the pyrazolopyrimidinone ring with sulfur (e.g., Thiosildenafil , Thiohomosildenafil ).[6]

-

Effect: Increases lipophilicity; evades UV detection at standard wavelengths.

-

-

Homologation: Extending alkyl chains.

-

Example:Homosildenafil (ethyl group replaces methyl on the piperazine ring).

-

-

Sulfonyl Modifications: Altering the sulfonamide linkage.

-

Example:Acetildenafil (acetyl group replaces the sulfonyl moiety).

-

Risk Profile

These unapproved analogues possess unknown toxicology. For instance, Hongdenafil and Aminotadalafil have been detected in "all-natural" sexual enhancement pills, posing severe risks of hypotension when combined with nitrates.

Analytical Protocol: Detection of Novel Analogues

To identify these evasive compounds, a self-validating workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Experimental Workflow

Figure 2: Decision tree for the identification of known and novel PDE5 inhibitor analogues.

Detailed Protocol: LC-MS/MS Screening

This protocol ensures the detection of both polar (sildenafil) and lipophilic (thio-analogues) compounds.

A. Sample Preparation:

-

Homogenize sample (tablet/capsule).

-

Extract 50 mg powder with 10 mL Methanol:Water (50:50) .

-

Sonicate for 15 mins; Centrifuge at 4000 rpm for 10 mins.

-

Filter supernatant through 0.22 µm PTFE filter.

B. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Proton source for ESI).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 90% B over 10 minutes.

C. MS Settings (ESI+):

-

Ionization: Electrospray Positive (ESI+). Analogues are basic (nitrogen-rich) and protonate easily

. -

Scan Mode: Multiple Reaction Monitoring (MRM) for knowns; Precursor Ion Scan for unknowns.

-

Common Transitions:

D. Validation Criteria:

-

Retention time deviation < 2%.[1]

-

Signal-to-Noise (S/N) ratio > 10 for Limit of Quantitation (LOQ).

-

Two transition ions required for confirmation (Quantifier/Qualifier ratio).

Future Horizons

The history of sildenafil analogues is shifting from "me-too" drugs for ED toward novel therapeutic indications.[2]

-

Alzheimer's Disease: PDE5 inhibitors are being investigated for their ability to enhance cGMP-mediated neuroplasticity and blood flow in the brain.

-

Pulmonary Arterial Hypertension (PAH): Sildenafil is already approved (Revatio), but newer analogues aim for higher lung selectivity to reduce systemic side effects.

References

-

Pfizer's Discovery: Campbell, S. F. (2000). Science, art and drug discovery: a personal perspective. Clinical Science, 99(4), 255–260. Link

-

Mechanism & SAR: Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[2][3][5][7][14][16][19] Chemtracts-Biochemistry and Molecular Biology, 12, 654-658. Link

-

Gln817 Interaction: Sung, B. J., et al. (2003).[20][21] Structure of the catalytic domain of human phosphodiesterase 5 with PDE5 inhibitors. Nature, 425(6953), 98-102. Link

-

Illicit Analogues: Venhui, B. J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of PDE5 inhibitors in supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 545-554. Link

-

LC-MS/MS Methodology: Patel, D. N., et al. (2014).[13] Simultaneous determination of sildenafil, tadalafil, vardenafil and their analogues in dietary supplements using LC-MS/MS.[6][15] Journal of Food and Drug Analysis, 22(3), 305-312. Link

Sources

- 1. faa.gov [faa.gov]

- 2. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Was Viagra Discovered [pharmagiant.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dusekm.tripod.com [dusekm.tripod.com]

- 18. researchgate.net [researchgate.net]

- 19. Sulfoaildenafil - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Phosphodiesterase-5 Gln817 is critical for cGMP, vardenafil, or sildenafil affinity: its orientation impacts cGMP but not cAMP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl-N-benzyl sildenafil

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Methodologies

Introduction

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, the well-known phosphodiesterase type 5 (PDE5) inhibitor. As a structural analogue, it is of significant interest to researchers in drug development and medicinal chemistry for its potential as a reference standard, a metabolite, or a new chemical entity with modified pharmacological properties. This guide provides a comprehensive overview of the anticipated physicochemical properties of N-Desmethyl-N-benzyl sildenafil and outlines the requisite experimental protocols for their determination. While specific experimental data for this molecule is not widely published, this document serves as a roadmap for its synthesis, purification, and in-depth characterization, drawing upon established knowledge of sildenafil and its other analogues.

Molecular Structure and Basic Information

N-Desmethyl-N-benzyl sildenafil, systematically named 5-(5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is characterized by the substitution of the N-methyl group on the piperazine ring of sildenafil with a benzyl group. This modification is expected to influence its physicochemical properties, such as solubility, lipophilicity, and ultimately its pharmacokinetic profile.

Table 1: Basic Chemical Information for N-Desmethyl-N-benzyl sildenafil

| Property | Value | Source |

| CAS Number | 1446089-82-2 | [1][2] |

| Molecular Formula | C28H34N6O4S | [2] |

| Molecular Weight | 550.68 g/mol | [2] |

| Appearance | White to Light Beige Solid | [2] |

| Application | Pharmaceutical reference standard | [1][2] |

Synthesis and Structural Elucidation

The synthesis of N-Desmethyl-N-benzyl sildenafil can be logically inferred from established synthetic routes for sildenafil and its analogues.[3][4] The primary approach involves the reaction of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, with N-benzylpiperazine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-Desmethyl-N-benzyl sildenafil.

Experimental Protocol for Synthesis

-

Chlorosulfonylation of the Sildenafil Core: The sildenafil core, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with an excess of chlorosulfonic acid, potentially with thionyl chloride, to yield the sulfonyl chloride intermediate.[3]

-

Coupling with N-Benzylpiperazine: The resulting sulfonyl chloride is then reacted with N-benzylpiperazine in an appropriate solvent (e.g., dichloromethane) to form the desired product.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., methanol) or column chromatography.[3]

Structural Elucidation

The identity and purity of the synthesized N-Desmethyl-N-benzyl sildenafil must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The presence of signals corresponding to the benzyl group and the absence of the N-methyl signal from sildenafil would be key indicators.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Physicochemical Properties and Characterization

The benzyl substitution is expected to increase the lipophilicity of the molecule compared to sildenafil. A comprehensive characterization of its physicochemical properties is crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Comparison of Known and Predicted Physicochemical Properties

| Property | Sildenafil | N-Desmethyl sildenafil | N-Desmethyl-N-benzyl sildenafil (Predicted) |

| Molecular Weight | 474.58 g/mol | 460.55 g/mol [5] | 550.68 g/mol [2] |

| Melting Point | 187-189 °C | Not available | Likely a crystalline solid with a distinct melting point, potentially higher than sildenafil due to increased molecular weight. |

| pKa | ~6.5 and ~9.5 | Similar to sildenafil | Expected to have a similar basic pKa associated with the piperazine nitrogen. |

| logP | ~1.5 - 2.8 | Similar to sildenafil | Expected to be higher than sildenafil due to the addition of the lipophilic benzyl group. |

| Aqueous Solubility | Poorly soluble | Not available | Expected to have lower aqueous solubility than sildenafil. |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol | Soluble in DMSO, DMF[6] | Expected to be soluble in common organic solvents like DMSO, DMF, and potentially chlorinated solvents. |

Experimental Protocols for Physicochemical Characterization

-

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and assessing the crystallinity of the compound. A small, accurately weighed sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Outcome: A sharp endothermic peak will indicate the melting point of the crystalline solid.

-

Methodology: Potentiometric titration is a reliable method. A solution of the compound in a suitable solvent system (e.g., water/methanol) is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa values are determined from the inflection points of the titration curve.

-

Causality: The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, absorption, and distribution.

-

Methodology: The shake-flask method using n-octanol and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) is the gold standard. The compound is dissolved in one phase, the two phases are mixed until equilibrium is reached, and the concentration of the compound in each phase is determined by HPLC-UV. The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

-

Causality: LogP is a key indicator of a drug's ability to cross biological membranes. The increased lipophilicity of the benzyl derivative is expected to enhance membrane permeability.

-

Methodology: Equilibrium solubility is determined by adding an excess of the solid compound to various solvents (e.g., water, buffers of different pH, ethanol, propylene glycol) and shaking the suspension at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified by a validated HPLC-UV method.

-

Data Presentation: Results should be presented in a table format, expressing solubility in mg/mL or µg/mL.

Analytical Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of N-Desmethyl-N-benzyl sildenafil.

Stability Assessment

A crucial aspect of physicochemical characterization is the stability of the compound under various conditions. A stability-indicating HPLC method should be developed and validated for this purpose.

Forced Degradation Studies

-

Methodology: The compound should be subjected to stress conditions as per ICH guidelines, including:

-

Acidic hydrolysis: 0.1 M HCl

-

Basic hydrolysis: 0.1 M NaOH

-

Oxidative degradation: 3% H₂O₂

-

Thermal degradation: Heating the solid at an elevated temperature (e.g., 80 °C)

-

Photostability: Exposing the solid and a solution to UV and visible light.

-

-

Analysis: Samples are analyzed at various time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Trustworthiness: A self-validating system is one where the analytical method can distinguish between the intact drug and its degradation products, ensuring that the measured concentration is accurate and reflects the true stability of the compound.

Conclusion

N-Desmethyl-N-benzyl sildenafil represents an important molecule for researchers in the field of PDE5 inhibitors. While specific experimental data on its physicochemical properties are limited, this guide provides a robust framework for its synthesis, purification, and comprehensive characterization. By following the outlined experimental protocols, researchers can generate the necessary data to understand its behavior and potential applications. The increased lipophilicity due to the benzyl group is a key structural modification that warrants a thorough investigation of its impact on the molecule's overall profile.

References

-

Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 334-341. [Link]

- Phani Kumar, A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.

- Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals.

- Gobry, V., et al. (2000). Physicochemical Characterization of Sildenafil: Ionization, Lipophilicity Behavior, and Ionic-Partition Diagram Studied by Two-Phase Titration and Electrochemistry. Helvetica Chimica Acta, 83(7), 1465-1478.

- Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 4940-4950.

- Reddy, B. M., et al. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-341.

- Reddy, T. S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Sci. Pharm., 84(1), 11-20.

- Sawatdee, S., et al. (2021). Preparation and physicochemical characterization of sildenafil cocrystals. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 334-341.

- Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction.

- Melnikov, P., et al. (2003). Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. Journal of Pharmaceutical Sciences, 92(10), 2140-2143.

- Reddy, G. J., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386.

- BenchChem. (2025).

- de Almeida, D. R., et al. (2020). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Journal of the Brazilian Chemical Society, 31(12), 2569-2578.

- Jezierska, A., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. International Journal of Molecular Sciences, 22(3), 1395.

-

Pharmaffiliates. Benzyl Sildenafil. [Link]

-

PubChem. Desmethylsildenafil. [Link]

- Abdel-Halim, M. M., & Al-Omar, M. A. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. International Journal of Pharmaceutical Sciences and Research, 9(5), 1784-1790.

- Lee, J., et al. (2018). Isolation and characterisation of a novel sildenafil analogue adulterant, desmethylpiperazinyl propoxysildenafil, in a dietary supplement. Science & Justice, 58(6), 433-438.

- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(3), 145-154.

-

Wikipedia. Benzylpiperazine. [Link]

- Jezierska, A., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(4), 856.

Sources

- 1. N-Desmethyl-N-benzyl Sildenafil | 1446089-82-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Desmethylsildenafil | C21H28N6O4S | CID 135455980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Desmethyl Sildenafil | 139755-82-1 [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols for the Use of N-Desmethyl-N-benzyl sildenafil as an Internal Standard in Bioequivalence Studies of Sildenafil

Introduction: The Imperative for Precision in Bioequivalence

Bioequivalence (BE) studies are a cornerstone of generic drug approval, providing the critical evidence that a new formulation performs comparably to an existing reference product.[1][2][3] The fundamental premise of these studies is to demonstrate that the rate and extent of absorption of the active pharmaceutical ingredient (API) are within a predefined equivalence margin.[3][4][5] For sildenafil, a widely used treatment for erectile dysfunction, establishing bioequivalence requires highly accurate and precise quantification of the drug and its primary active metabolite, N-desmethyl sildenafil, in biological matrices such as human plasma.[4][6][7]

The inherent variability of bioanalytical processes—from sample extraction to instrument response—necessitates the use of an internal standard (IS). An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest but is distinguishable by the analytical system, typically by mass.[8] Its purpose is to normalize for any analyte loss during sample processing and for fluctuations in instrument performance, thereby ensuring the integrity and reproducibility of the data.[8][9][10] While various compounds, including deuterated analogs like sildenafil-d8, have been successfully used, this document details the application of N-Desmethyl-N-benzyl sildenafil as a suitable internal standard for the bioquantification of sildenafil in BE studies.[6][11][12]

Scientific Rationale: Why N-Desmethyl-N-benzyl sildenafil?

The selection of an internal standard is a critical decision in bioanalytical method development. The chosen compound should ideally share structural similarities with the analyte to ensure similar behavior during extraction and ionization. N-Desmethyl-N-benzyl sildenafil, a derivative of sildenafil, presents a compelling case for its use as an internal standard for several key reasons:

-

Structural Analogy: As a close structural analog of sildenafil, it is predicted to have similar chromatographic retention times and extraction efficiencies.[13][14] This co-elution, without isobaric interference, is a hallmark of a good internal standard.

-

Physicochemical Properties: Its similar polarity and ionization characteristics in mass spectrometry ensure that it behaves comparably to sildenafil during both the sample preparation and detection phases.

-

Mass Differentiation: The distinct molecular weight of N-Desmethyl-N-benzyl sildenafil allows for clear differentiation from sildenafil and its major metabolite, N-desmethyl sildenafil, by a mass spectrometer, which is essential for simultaneous quantification.[14]

-

Stability: It is expected to exhibit comparable stability to sildenafil under the conditions of sample collection, processing, and storage.

The logical workflow for a bioequivalence study leveraging this internal standard is outlined below.

Caption: High-level workflow for a sildenafil bioequivalence study.

Detailed Bioanalytical Protocol

This protocol outlines the validated method for the quantification of sildenafil in human plasma using N-Desmethyl-N-benzyl sildenafil as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Reference Standards: Sildenafil Citrate, N-Desmethyl-N-benzyl sildenafil.

-

Solvents: HPLC-grade Methanol and Acetonitrile.

-

Reagents: Formic acid, Ammonium acetate, Ultrapure water.

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Sildenafil Citrate and N-Desmethyl-N-benzyl sildenafil into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stocks should be stored at 2-8°C.

-

-

Sildenafil Working Solutions (for Calibration and QC):

-

Prepare a series of working solutions by serially diluting the sildenafil primary stock with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create calibration curve (CC) standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the N-Desmethyl-N-benzyl sildenafil primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to yield a consistent and robust instrument response.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting sildenafil from plasma.[15]

-

Aliquoting: Label and aliquot 100 µL of each study sample, CC standard, and QC sample into a 1.5 mL microcentrifuge tube.

-

Spiking: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank plasma (which receives 25 µL of diluent).

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sildenafil: 475.2 → 283.3 N-Desmethyl-N-benzyl sildenafil (IS): 551.7 → 475.3 (Predicted) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: The MRM transition for N-Desmethyl-N-benzyl sildenafil is predicted based on its chemical structure (C28H34N6O4S, MW: 550.68) and common fragmentation patterns of similar molecules. This must be empirically determined and optimized during method development.[14]

Method Validation According to Regulatory Guidelines

The bioanalytical method must be rigorously validated to ensure its reliability, in accordance with guidelines from regulatory bodies like the FDA and EMA.[5][9][16]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte and IS from endogenous components in the matrix is confirmed by analyzing blank plasma from at least six different sources.

-

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the nominal concentration. For sildenafil, a typical range is 1.0 to 1000 ng/mL.[6][12][17] The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Intra-day and inter-day accuracy and precision are assessed by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) on multiple days. The precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (%RE) should be within ±15% (±20% at LLOQ).[6][17]

-

Recovery: The extraction efficiency of sildenafil and the IS from the plasma matrix should be consistent and reproducible across the concentration range.

-

Matrix Effect: Assessed to ensure that co-eluting matrix components do not cause ion suppression or enhancement, which could affect the accuracy of quantification.

-

Stability: The stability of sildenafil in plasma must be evaluated under various conditions that mimic the sample lifecycle:

Data Analysis and Bioequivalence Determination

-

Quantification: The concentration of sildenafil in each sample is calculated from the linear regression equation of the calibration curve, based on the peak area ratio of sildenafil to N-Desmethyl-N-benzyl sildenafil (IS).

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (AUC extrapolated to infinity), are calculated for both the test and reference products for each subject.[9]

-

Statistical Assessment: The log-transformed Cmax and AUC values are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[3][4]

Conclusion

The use of N-Desmethyl-N-benzyl sildenafil as an internal standard provides a robust and reliable approach for the quantification of sildenafil in human plasma for bioequivalence studies. Its structural similarity to the analyte ensures that it effectively normalizes for variability during sample processing and analysis. A meticulously validated LC-MS/MS method, as outlined in this protocol, is fundamental to generating the high-quality data required to meet the stringent criteria set forth by global regulatory agencies and to ensure that generic sildenafil formulations are safe and effective for patient use.

References

- Vertex AI Search. (2025, February 18).

- Sheu, M. T., Wu, A. B., Yeh, G. C., Hsia, A., & Ho, H. O. (2003, July 5). Development of a liquid chromatographic method for bioanalytical applications with sildenafil.

- Tesfu, M. K. (2001). Development and Validation of Bioanalytical Assay Methods for Sildenafil in Human Plasma.

- Semantic Scholar. (2012, May 9).

- Journal of Applied Pharmaceutical Science. (2012, June 15).

- ThaiScience.

- European Medicines Agency. (2022, August 10). Guidelines for Bioequivalence.

- ResearchGate. (2025, August 5). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS.

- Ingenta Connect.

- ResearchGate. (2025, August 27). (PDF)

- ResearchGate. (2025, August 6). (PDF)

- Raber, S., et al. (2017, April 11). Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional film-coated 100 mg tablet administered to healthy male volunteers. Drug Design, Development and Therapy, 11, 1239–1247.

- Royal Society of Chemistry. (n.d.). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods.

- Credevo. (2025, June 15).

- Dove Medical Press. Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the - Appendix 1.

- Geneesmiddeleninformatiebank. (2019, March 29). Public Assessment Report Scientific discussion Sildenafil Sandoz 100 mg tablets.

- Foley & Lardner LLP. (2024, November 13). FDA now recommends only one study to show bioequivalence for certain oral drug products.

- PubMed. (2021, October 15).

- Outsourced Pharma. (2024, May 16). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies.

- BenchChem. (2025). Application Notes & Protocol: Quantification of Sildenafil in Plasma using Sildenafil-d3 as an Internal Standard by LC-MS/MS.

- Mylan Pharmaceuticals Inc. (n.d.).

- U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development.

- ResearchGate. (n.d.). (PDF)

- PubMed. (2021, February 15).

- RJPBCS. (2017).

- Pharmaffiliates. Chemical Name : N-Desmethyl-N-benzyl Sildenafil-d5.

- Semantic Scholar. (2021, April 15). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa.

- Daicel Pharma Standards. Sildenafil Impurities Manufacturers & Suppliers.

- ChemicalBook. (2023, April 23). N-Desmethyl-N-benzyl Sildenafil | 1446089-82-2.

Sources

- 1. sfda.gov.sa [sfda.gov.sa]

- 2. credevo.com [credevo.com]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional film-coated 100 mg tablet administered to healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 10. New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies [outsourcedpharma.com]

- 11. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Sildenafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tandem Mass Spectrometry Strategies for the Identification and Quantitation of Sildenafil and its Major Metabolite (N-desmethylsildenafil)

Abstract